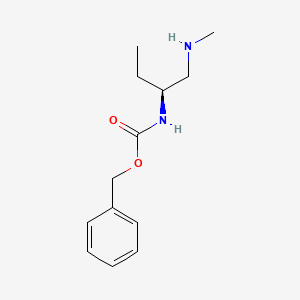
2-Iodo-5-methoxy-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxy-4-methylaniline typically involves the iodination of 5-methoxy-4-methylaniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-methoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-5-methoxy-4-methylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy and iodine substituents can influence the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: Lacks the methoxy and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
5-Methoxy-2-iodoaniline: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
4-Methoxy-2-iodoaniline: Another isomer with distinct reactivity due to the position of substituents.
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (iodine) groups on the aromatic ring provides a balance of reactivity that can be exploited in various chemical transformations .
Propiedades
IUPAC Name |
2-iodo-5-methoxy-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYOLHBZQIOBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8131910.png)








![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)


